![molecular formula C40H34O4S3 B14247183 [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate CAS No. 398141-47-4](/img/structure/B14247183.png)
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfanediyl group linked to a phenylene ring, which is further connected to diphenylsulfanium groups. The diacetate form indicates the presence of acetate groups, which can influence the compound’s reactivity and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate typically involves multiple steps, starting with the preparation of the sulfanediyl and phenylene intermediates. These intermediates are then reacted with diphenylsulfanium salts under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiols or other reduced forms.
Substitution: The phenylene and diphenylsulfanium groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the phenylene or diphenylsulfanium moieties.
科学研究应用
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanediyl and phenylene groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-sulfur interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate involves its interaction with molecular targets through its sulfanediyl and phenylene groups. These interactions can modulate various biochemical pathways, including those related to oxidative stress and inflammation. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
相似化合物的比较
Similar Compounds
Diphenylsulfide: A simpler compound with similar sulfur-containing groups but lacking the phenylene linkage.
Phenylene sulfide: Contains the phenylene group but with different sulfur connectivity.
Sulfanediyl bis(phenylsulfonium) salts: Compounds with similar sulfanediyl and sulfonium groups but different counterions.
Uniqueness
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate is unique due to its specific combination of sulfanediyl, phenylene, and diphenylsulfanium groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
398141-47-4 |
|---|---|
分子式 |
C40H34O4S3 |
分子量 |
674.9 g/mol |
IUPAC 名称 |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;diacetate |
InChI |
InChI=1S/C36H28S3.2C2H4O2/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;2*1-2(3)4/h1-28H;2*1H3,(H,3,4)/q+2;;/p-2 |
InChI 键 |
DKOLUQZPFFYPDD-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
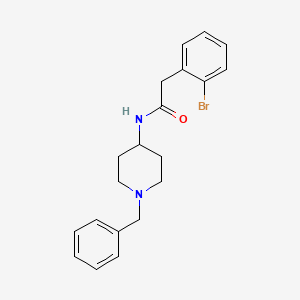
![4-[(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethylideneamino)benzamide](/img/structure/B14247147.png)

![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
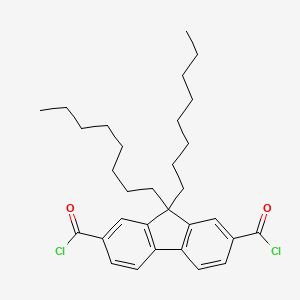
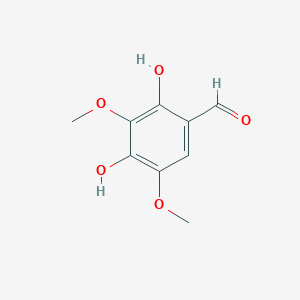
![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
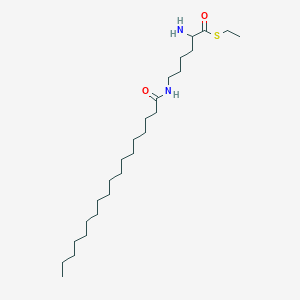
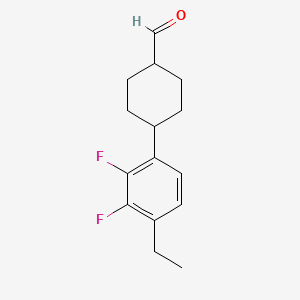
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
